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Compound of Interest

Ethyl 4-methylpiperidine-4-
Compound Name:
carboxylate

Cat. No.: B033826

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: An exhaustive search of publicly available crystallographic databases, including the
Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure of Ethyl
4-methylpiperidine-4-carboxylate has not been reported. To provide a comprehensive and
practical guide that adheres to the core requirements of this document, we will utilize the
crystallographic data of a closely related analogue, N'-(1-benzylpiperidin-4-yl)acetohydrazide,
as an illustrative case study. This analogue shares the core piperidine ring system, a key
structural feature relevant to the target molecule. All experimental data and structural
parameters presented herein pertain to this analogue.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of
numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these
molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding
their structure-activity relationships (SAR), optimizing their pharmacological profiles, and
ensuring intellectual property protection. This technical guide provides an in-depth overview of
the crystal structure analysis of piperidine carboxylate derivatives, using N'-(1-benzylpiperidin-
4-yl)acetohydrazide as a case study.
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Experimental Methodology: Single-Crystal X-ray
Diffraction

The determination of a molecule's crystal structure is a multi-step process, beginning with the
growth of high-quality single crystals and culminating in the refinement of the crystallographic

model.

Crystal Growth

High-quality single crystals are the prerequisite for a successful diffraction experiment. For
small organic molecules like the illustrative compound, several techniques can be employed:

» Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,
acetone) is allowed to evaporate slowly at a constant temperature. The gradual increase in
concentration promotes the formation of well-ordered crystals.

» Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent™ in
which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution
reduces the compound's solubility, inducing crystallization.

» Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container
with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly
diffuses into the compound's solution, leading to crystallization.

For the case study compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, crystals were
obtained by recrystallization from hot ethanol.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is
then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a
clearer diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam, and the
diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a
complete dataset of diffraction intensities.

Structure Solution and Refinement
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The collected diffraction data is processed to yield a set of structure factors. The initial positions
of the atoms in the unit cell are determined using direct methods or Patterson methods. This
initial model is then refined using a least-squares algorithm to best fit the experimental data.
The quality of the final structure is assessed by various metrics, including the R-factor.

Crystallographic Data for N'-(1-benzylpiperidin-4-
yl)acetohydrazide

The following tables summarize the key crystallographic data for the illustrative compound.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value
Empirical Formula C14H21Ns0
Formula Weight 247.34
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group Cc

Unit Cell Dimensions

a 14.1480(3) A
b 14.1720(4) A
C 27.6701(7) A
a 90°

B 96.956(1)°

y 90°

Volume 5505.0(2) A3
z 16
Calculated Density 1.193 Mg/m3
Absorption Coefficient 0.079 mm~1
F(000) 2144

Data Collection

Theta range for data collection 1.76 to 25.00°

Index ranges -16<=h<=16, -16<=k<=16, -32<=[<=32
Reflections collected 9688

Independent reflections 4838 [R(int) = 0.0216]
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Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / params

4838 /2 /657

Goodness-of-fit on F2

1.029

Final R indices [I>2sigma(l)]

R1 =0.0429, wR2 = 0.1095

R indices (all data)

R1 =0.0531, wR2 = 0.1176

Table 2: Selected Bond Lengths (A).

Bond Length (A)
N(1)-C(6) 1.465(4)
N(1)-C(2) 1.470(4)
N(1)-C(7) 1.472(4)
N(2)-N(3) 1.401(3)
N(2)-C(4) 1.460(4)
N(3)-C(13) 1.340(4)
0(1)-C(13) 1.237(4)
C(13)-C(14) 1.505(5)
Table 3: Selected Bond Angles (°).
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Atoms Angle (°)
C(6)-N(1)-C(2) 109.1(2)
C(6)-N(1)-C(7) 111.9(2)
C(2)-N(1)-C(7) 111.3(2)
N(3)-N(2)-C(4) 112.9(2)
C(13)-N(3)-N(2) 120.3(2)
0(1)-C(13)-N(3) 122.9(3)
0(1)-C(13)-C(14) 121.2(3)
N(3)-C(13)-C(14) 115.9(3)
Visualizations

Visual representations are crucial for understanding complex experimental workflows and
molecular relationships.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Logical relationship between a free base and its hydrochloride salt.

Conclusion

While the specific crystal structure of Ethyl 4-methylpiperidine-4-carboxylate remains to be
determined, the principles and methodologies for its analysis are well-established. This guide,
utilizing data from a closely related analogue, provides a comprehensive framework for
researchers in the field. The detailed understanding of the three-dimensional structure of such
molecules is indispensable for the rational design and development of new therapeutic agents.
It is anticipated that future studies will report the crystal structure of the title compound, further
enriching our understanding of this important class of molecules.

 To cite this document: BenchChem. [The Structural Elucidation of Piperidine Carboxylates: A
Technical Guide to Crystal Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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